molecular formula C12H22N2O2 B3320678 tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate CAS No. 1258649-89-6

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate

Cat. No.: B3320678
CAS No.: 1258649-89-6
M. Wt: 226.32 g/mol
InChI Key: HKOSEKNVWYWWGV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems, which feature two rings connected by a single common atom, are increasingly recognized as "privileged" scaffolds in drug discovery. researchgate.net Their defining characteristic is an inherent three-dimensionality, which allows for a more precise spatial arrangement of functional groups compared to traditional flat, aromatic systems. nbinno.comnuph.edu.ua This three-dimensional nature can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

The incorporation of spirocyclic motifs into molecules often leads to improved physicochemical properties. nuph.edu.ua By increasing the fraction of sp3-hybridized carbons (Fsp3), a metric associated with greater success in clinical development, spirocycles can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability. nuph.edu.ua These rigid structures reduce the conformational flexibility of a molecule, which can be advantageous in locking it into a bioactive conformation, a key principle in structure-based drug design. nbinno.comresearchgate.net Consequently, spirocycles are found in numerous natural products and have been integrated into a variety of approved drugs and clinical candidates. researchgate.netnih.gov

Overview of Azaspiro[3.4]octane Frameworks and Their Structural Uniqueness

Within the broader class of spirocycles, azaspiro[3.4]octane frameworks hold particular interest. These structures consist of a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) or pyrrolidine (B122466) ring through a spirocyclic carbon atom. The uniqueness of this framework lies in its combination of a strained, rigid azetidine ring with a more flexible five-membered ring. This arrangement provides a novel and conformationally constrained scaffold that can be used to mimic or replace other common cyclic amines, such as piperidines or morpholines, in drug design. researchgate.net

Specific Context of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate as a Research Target and Versatile Intermediate

The compound this compound is a prime example of a functionalized building block designed for use in multi-step organic synthesis. Its utility stems from two key features: the azaspiro[3.4]octane core and the tert-butoxycarbonyl (Boc) protecting group.

As discussed, the azaspiro[3.4]octane core is a sought-after motif in medicinal chemistry. nbinno.com The Boc group is an acid-labile protecting group for the amine at the 8-position. This protection is crucial in synthetic chemistry as it renders the amine nucleophile inert, allowing chemists to perform reactions on other parts of the molecule without interference. For example, the nitrogen at the 6-position of the azetidine ring remains a free secondary amine, available for reactions such as alkylation or acylation. Once the desired modifications are made, the Boc group can be easily removed under acidic conditions to reveal the primary amine at the 8-position for subsequent functionalization.

This dual functionality makes this compound a versatile intermediate for the systematic elaboration of the azaspiro[3.4]octane scaffold. While specific research citing this exact compound is not widespread, its role is analogous to other Boc-protected spirocyclic amines used to build complex molecules for drug discovery programs. vulcanchem.comgoogle.com For instance, related structures like 6-Boc-2-oxo-6-aza-spiro[3.4]octane are recognized as key precursors for a variety of therapeutic agents. nbinno.com The strategic placement of the protected amine on the cyclopentyl portion of the ring system provides a vector for introducing diversity at a position distinct from the azetidine nitrogen, making it a valuable tool for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of a Related Compound: tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate Note: Data for the exact title compound is not readily available. This table presents predicted data for a closely related homolog to illustrate general properties.

Property Predicted Value
Molecular Formula C13H24N2O2
Monoisotopic Mass 240.18378 Da
XlogP 1.7
H-Bond Acceptors 2
H-Bond Donors 2
Rotatable Bonds 3

Data sourced from PubChem CID 121552842. uni.lu

Historical Development and Key Methodological Advancements in Azaspiro[3.4]octane Synthesis

The synthesis of azaspiro[3.4]octanes and related spiro-azetidines has historically been challenging due to the thermodynamic barrier of forming the strained four-membered azetidine ring and constructing the sterically demanding quaternary spirocenter. researchgate.net Early methods for azacycle synthesis often relied on the reaction of amines with dihalides, a strategy that dates back to the mid-20th century. mdpi.com However, for complex spirocyclic systems, more sophisticated and efficient strategies have been developed over time.

Key methodological advancements have been crucial for making these scaffolds more accessible for research. Modern synthetic chemistry has introduced several powerful techniques:

Annulation Strategies: These involve the construction of one ring onto a pre-existing ring. For the azaspiro[3.4]octane system, this can involve either forming the cyclopentane ring onto an azetidine precursor or, conversely, forming the azetidine ring onto a cyclopentane derivative. vulcanchem.com These multi-step sequences often employ conventional chemical transformations. nbinno.com

[3+2] Cycloadditions: This method has proven effective for constructing the five-membered ring portion of the spirocycle. For instance, the reaction of an azomethine ylide with an appropriate dipolarophile can generate the pyrrolidine ring of a diazaspiro[3.4]octane system in a highly efficient manner. researchgate.net

Palladium-Catalyzed Cyclizations: Transition metal catalysis has enabled novel pathways to spirocycles. Palladium-catalyzed processes, such as cyclization-cross coupling cascades, have been used to synthesize spirocycles containing oxetane (B1205548) and azetidine rings. whiterose.ac.uk

Strain-Release Driven Spirocyclization: A more recent and innovative approach utilizes highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), as precursors. The release of ring strain provides a powerful thermodynamic driving force for reactions. Scandium-catalyzed spirocyclization of BCBs with azomethine imines has been shown to be an effective method for creating diazaspiro[3.4]octane frameworks, providing access to previously inaccessible structures.

These evolving synthetic strategies have transformed azaspiro[3.4]octanes from chemical curiosities into readily accessible and highly valuable building blocks for medicinal chemistry. lookchem.comnih.gov

Table 2: Overview of Modern Synthetic Strategies for Azaspiro[3.4]octane and Related Scaffolds

Synthetic Method Description Key Features
Annulation Stepwise construction of one ring onto another existing ring. Versatile; relies on established transformations.
[3+2] Cycloaddition Reaction of a three-atom dipole (e.g., azomethine ylide) with a two-atom component to form a five-membered ring. High efficiency; good for building pyrrolidine portion.
Palladium-Catalyzed Cascades A sequence of reactions catalyzed by palladium to form the spirocyclic core and introduce complexity. Access to complex structures; mild reaction conditions.
Strain-Release Cyclization Use of highly strained precursors (e.g., BCBs) to drive the formation of the spirocycle. Innovative; provides access to novel frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOSEKNVWYWWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl N 6 Azaspiro 3.4 Octan 8 Yl Carbamate

Retrosynthetic Analysis of the 6-Azaspiro[3.4]octane Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 6-azaspiro[3.4]octane core, several logical disconnections can be proposed, which in turn suggest viable forward synthetic routes.

Key retrosynthetic approaches include:

Annulation-Based Disconnections : This is one of the most common strategies, where one of the rings is disconnected from the core structure. This leads to two primary pathways:

Azetidine (B1206935) Ring Disconnection : Breaking the C-N and C-C bonds of the four-membered ring reveals a cyclopentane (B165970) derivative bearing two functional groups, such as a 1-(aminomethyl)-1-(hydroxymethyl)cyclopentane. The forward synthesis would involve an intramolecular cyclization to form the azetidine.

Cyclopentane Ring Disconnection : Alternatively, disconnecting the cyclopentane ring suggests a pre-formed azetidine derivative as the starting point. For instance, a 3-substituted-3-(bromomethyl)azetidine could serve as a precursor to which the five-membered ring is appended via annulation. rsc.org

Cycloaddition-Based Disconnections : A retro-cycloaddition approach breaks down the spirocyclic system into two separate components that can form the rings in a single, convergent step. A [3+2] cycloaddition, for example, could be envisaged between an azomethine ylide and a methylenecyclopropane, or a similar dipolarophile/dipole pair, to construct the core in a highly efficient manner. researchgate.net

Ring Expansion/Contraction Disconnections : A less common but plausible strategy involves the disconnection to a precursor with a different ring size. For example, a retro-ring expansion might lead to a spiro[2.4]heptane system (a cyclopropane (B1198618) and a cyclopentane ring), which could be expanded in the forward synthesis. Conversely, a retro-ring contraction could point towards a spiro[3.5]nonane precursor. nih.govresearchgate.net

These distinct retrosynthetic pathways form the basis for the various multistep synthetic routes developed to access the azaspiro[3.4]octane skeleton.

Multistep Synthetic Routes to the Azaspiro[3.4]octane Skeleton

Building upon the retrosynthetic blueprints, chemists have devised several successful routes to assemble the azaspiro[3.4]octane framework. These methods are often designed to be step-economic and scalable, making these valuable spirocyclic motifs more accessible for applications in drug discovery. researchgate.net

Cycloaddition Reactions in Spirocycle Construction

Cycloaddition reactions are powerful tools for ring formation, offering a convergent and often stereocontrolled pathway to complex cyclic systems. For spirocycles, these reactions can simultaneously form one or both rings and set the key spirocyclic stereocenter.

[3+2] Cycloaddition : This approach is particularly effective for constructing five-membered rings. In the context of the 6-azaspiro[3.4]octane core, a strategy could involve the reaction of a dipole, such as an azomethine ylide derived from an azetidine, with a two-carbon dipolarophile. An improved synthesis for the related 2,6-diazaspiro[3.4]octane has been successfully achieved via a [3+2] cycloaddition, demonstrating the viability of this method for constructing the spiro[3.4] system. researchgate.net

[2+2] Photocycloaddition : The formation of four-membered rings can be achieved through [2+2] photocycloadditions. A dearomative intermolecular [2+2] cycloaddition has been used to create diverse spirocycles by reacting heterocycles with exo-methylenecyclobutanes, showcasing a method to build the cyclobutane (B1203170) portion of a spirocycle. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction) : While more commonly used for six-membered rings, the Diels-Alder reaction can be adapted for spirocycle synthesis. A dienophile incorporated into one ring can react with a diene to form an adjacent ring. For instance, a 5-methylidene-substituted hydantoin (B18101) can act as a dienophile to react with cyclopentadiene, forming a spiro-fused system. mdpi.com This principle can be applied by using a 3-methylideneazetidine (B15261513) derivative as the dienophile.

Cycloaddition TypeReactant 1 (Example)Reactant 2 (Example)Ring(s) FormedReference
[3+2] Azomethine YlideAlkene/AlkyneFive-membered researchgate.net
[2+2] Alkene (on existing ring)AlkeneFour-membered nih.gov
[4+2] DieneAlkene (as dienophile)Six-membered (adaptable) mdpi.com

Annulation Strategies for Four-Membered and Five-Membered Ring Formation

Annulation, the process of building a new ring onto an existing one, is a robust and frequently employed strategy. For the 2-azaspiro[3.4]octane system, successful routes have been developed involving the annulation of either the cyclopentane or the azetidine ring. rsc.org

Formation of the Five-Membered Ring : This approach begins with a pre-formed, functionalized four-membered azetidine ring. A tandem conjugate addition-Dieckmann cyclization protocol offers a pathway for constructing oxa-azaspiro[3.4]octanes, a related scaffold. lookchem.com This sequence involves the addition of a nucleophile to an acceptor, followed by an intramolecular condensation to close the five-membered ring.

Formation of the Four-Membered Ring : Alternatively, the synthesis can commence from a cyclopentane derivative. A common method for forming azetidines is through intramolecular nucleophilic substitution, where a primary amine displaces a leaving group at the γ-position on a side chain attached to the cyclopentane ring. rsc.org This cyclization is a cornerstone of four-membered heterocycle synthesis. rsc.org

Intramolecular Cyclization Approaches, Including C-H Amination

Intramolecular cyclization is a key strategy that often relies on forming a carbon-heteroatom bond as the final ring-closing step. rsc.org This is particularly prevalent in the synthesis of azetidines. A typical precursor would be a 1,3-amino alcohol or 1,3-halide amine attached to the cyclopentane core at the spiro-position.

While direct intramolecular C-H amination is a cutting-edge technique, more traditional methods remain highly effective. The most common approach involves an intramolecular substitution where a nitrogen nucleophile displaces a leaving group positioned three carbons away (a γ-substitution). rsc.org For the 6-azaspiro[3.4]octane core, this would involve a precursor like 1-(aminomethyl)cyclopentyl)methanol, which can be converted to a halide or sulfonate ester before cyclization under basic conditions to furnish the azetidine ring.

Ring Expansion/Contraction Methodologies for Spirocyclic Assembly

Ring expansion and contraction reactions provide alternative, often elegant, routes to desired ring systems by leveraging the release of ring strain or through skeletal rearrangements. nih.gov

Ring Expansion : A smaller ring can be expanded to form one of the rings in the target spirocycle. For example, the rearrangement of oxaspiro[2.2]pentanes (containing a cyclopropane and an oxirane) can lead to cyclobutanones, which are valuable intermediates. nih.gov A similar strategy could hypothetically be employed by starting with a spiro[2.4]heptane derivative and expanding the cyclopropane ring to form the azetidine portion of the 6-azaspiro[3.4]octane skeleton.

Ring Contraction : Conversely, a larger ring can be contracted. The Favorskii rearrangement, for instance, is a well-known method for contracting a six-membered α-haloketone to a five-membered carboxylic acid. A similar principle could be applied to a spirocyclic precursor, such as a derivative of 6-azaspiro[3.5]nonane, to contract the six-membered ring into the target five-membered cyclopentane ring. rsc.org An N-bromosuccinimide-mediated cascade reaction involving ring contraction has been used to synthesize spiro 3,3'-cyclopropyl oxindoles, highlighting the utility of such transformations. researchgate.net

Introduction and Stereoselective Functionalization of the Carbamate (B1207046) Moiety

The final stage in the synthesis of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate is the installation of the carbamate group at the C-8 position of the pre-formed spirocyclic core. This transformation requires the presence of an amine at this position.

The synthesis of the key intermediate, 6-azaspiro[3.4]octan-8-amine, is typically achieved from the corresponding ketone, 6-azaspiro[3.4]octan-8-one. The stereochemistry at the C-8 position can be controlled during the conversion of this ketone to the amine.

Stereoselective Reduction followed by Substitution : The ketone can be reduced to an alcohol using stereoselective reducing agents. The resulting hydroxyl group can then be converted into an amine with inversion of configuration (e.g., via a Mitsunobu reaction with an azide (B81097) precursor followed by reduction) or retention of configuration, depending on the chosen method.

Stereoselective Reductive Amination : A more direct route is the reductive amination of the 6-azaspiro[3.4]octan-8-one. This can be performed using a chiral auxiliary or a chiral catalyst to influence the facial selectivity of the imine reduction, leading to an enantiomerically enriched amine. A similar reductive amination has been used to install an amine on a related 5-oxa-2-azaspiro[3.4]octane ketone. lookchem.com

Once the desired stereoisomer of 6-azaspiro[3.4]octan-8-amine is obtained, the introduction of the tert-butyl carbamate (Boc) protecting group is a standard and high-yielding reaction. It is typically achieved by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate. vulcanchem.com This reaction proceeds smoothly to yield the final target compound.

PrecursorKey Reagent(s)TransformationProductReference
6-Azaspiro[3.4]octan-8-oneNH₃, NaBH₃CNReductive Amination6-Azaspiro[3.4]octan-8-amine lookchem.com
6-Azaspiro[3.4]octan-8-amineDi-tert-butyl dicarbonate (Boc₂O), BaseCarbamate FormationThis compound vulcanchem.com

Enantioselective Synthesis of Chiral this compound

Achieving stereocontrol at the C8 position of the 6-azaspiro[3.4]octane core is paramount for its application in developing chiral drugs and probes. The synthesis of a single enantiomer can be approached through several distinct strategies, including the use of chiral auxiliaries, asymmetric catalysis, resolution of racemic mixtures, and biocatalytic methods. While specific literature detailing the enantioselective synthesis of this compound is limited, the principles can be illustrated through established methodologies applied to analogous spirocyclic systems.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. For the synthesis of a chiral 6-azaspiro[3.4]octane system, an auxiliary could be attached to a precursor to control a key ring-forming or functionalization step.

For instance, a prochiral ketone precursor could be converted into a chiral enamine or imine using a chiral amine like (R)- or (S)-1-phenylethylamine. Subsequent diastereoselective alkylation or cycloaddition would lead to the formation of the spirocyclic core with a defined stereochemistry, dictated by the steric influence of the auxiliary. Another approach involves using Evans' oxazolidinone auxiliaries attached to a carboxylic acid precursor to direct diastereoselective alkylation reactions that establish the chiral center.

Table 1: Representative Chiral Auxiliary Approaches for Asymmetric Synthesis

Chiral Auxiliary Precursor Type Key Reaction Expected Outcome
(S)-1-Phenylethylamine Spirocyclic ketone Diastereoselective alkylation Chiral spirocyclic amine
Evans' Oxazolidinone Acyclic carboxylic acid Diastereoselective cyclization Chiral spirocycle precursor

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often the most efficient and atom-economical method for producing chiral compounds. For the 6-azaspiro[3.4]octane scaffold, several catalytic strategies could be envisioned.

One potential route is the asymmetric hydrogenation of a prochiral enamine or imine precursor using a transition-metal catalyst complexed with a chiral ligand (e.g., Rhodium or Iridium with a BINAP derivative). This would directly establish the chiral amine center at C8. Alternatively, an intramolecular C-H insertion or cyclopropanation reaction on a suitably designed acyclic precursor, catalyzed by a chiral rhodium or copper complex, could form one of the rings with high enantioselectivity. Such methods have been successfully applied to construct other complex spirocyclic systems. researchgate.net

Table 2: Potential Asymmetric Catalysis Strategies

Reaction Type Catalyst System (Example) Substrate Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Asymmetric Hydrogenation [Rh(COD)2]BF4 / (R)-BINAP Prochiral enamine >95% e.e.
Intramolecular Heck Reaction Pd(OAc)2 / (S)-Phos Unsaturated halide precursor >90% e.e.

When an enantioselective synthesis is not feasible, a racemic mixture of an intermediate, such as 6-azaspiro[3.4]octan-8-amine, can be prepared and then separated into its constituent enantiomers. This process is known as optical resolution.

A common method is classical resolution via diastereomeric salt formation. The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which possess different physical properties, most importantly, different solubilities. Fractional crystallization can then be used to isolate one of the diastereomeric salts. Subsequent treatment with a base liberates the desired enantiomerically pure amine. researchgate.net

Another powerful technique is enzymatic kinetic resolution. A specific enzyme, often a lipase, can selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated (R)-amine and the unreacted (S)-amine (or vice versa), which can then be separated using standard chromatographic or extraction techniques.

Table 3: Comparison of Optical Resolution Methods

Method Resolving Agent Principle Separation Technique
Diastereomeric Salt Formation Chiral acid (e.g., Tartaric acid) Differential solubility of diastereomeric salts Fractional Crystallization
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435) Enantioselective enzymatic acylation Chromatography / Extraction

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. For the synthesis of chiral this compound, enzymes could be employed in several key steps.

A prochiral ketone precursor, 6-azaspiro[3.4]octan-8-one, could undergo asymmetric reduction using a ketoreductase (KRED) enzyme with a cofactor like NADPH. A wide range of commercially available KREDs can produce either the (R)- or (S)-alcohol with very high enantiomeric excess. The resulting chiral alcohol can then be converted to the amine.

Alternatively, a transaminase (TAm) enzyme could be used for the asymmetric amination of the same ketone precursor, directly yielding the chiral 6-azaspiro[3.4]octan-8-amine in a single, highly enantioselective step. This approach is increasingly used in pharmaceutical synthesis for its efficiency and sustainability. organic-chemistry.orgorganic-chemistry.org

Table 4: Examples of Biocatalytic Reactions for Chiral Amine Synthesis

Enzyme Class Reaction Substrate Product
Ketoreductase (KRED) Asymmetric Reduction 6-azaspiro[3.4]octan-8-one (R)- or (S)-6-azaspiro[3.4]octan-8-ol
Transaminase (TAm) Asymmetric Amination 6-azaspiro[3.4]octan-8-one (R)- or (S)-6-azaspiro[3.4]octan-8-amine

Chemical Transformations and Reactivity of Tert Butyl N 6 Azaspiro 3.4 Octan 8 Yl Carbamate

Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) (Boc) Group

The tert-butyl carbamate (Boc) is a widely utilized protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. The deprotection of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate to yield 6-azaspiro[3.4]octan-8-amine is a critical step for further functionalization.

This transformation is most commonly achieved using strong acids. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation that releases the stable tert-butyl cation and carbamic acid. The carbamic acid then spontaneously decarboxylates to give the free amine and carbon dioxide. acsgcipr.org The liberated amine is protonated by the acid, necessitating the use of at least stoichiometric amounts of the acidic reagent. acsgcipr.org

A variety of acidic systems can be employed for this purpose, offering a range of conditions suitable for different substrates. mdpi.com While trifluoroacetic acid (TFA) has been a traditional choice, concerns over its corrosive nature and environmental impact have led to the adoption of other strong acids like hydrochloric acid, sulfuric acid, and methanesulfonic acid in various organic solvents. acsgcipr.org Milder, more selective methods have also been developed. For instance, the use of oxalyl chloride in methanol (B129727) provides a rapid and efficient means of Boc removal at room temperature, which can be advantageous for substrates sensitive to harsh acidic conditions. researchgate.net

Reagent SystemTypical Solvent(s)ConditionsKey Features
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureClassic, highly effective method; TFA is corrosive and volatile. acsgcipr.org
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, Ethyl AcetateRoom TemperatureCommonly used as a solution in an organic solvent; generates the hydrochloride salt. mdpi.com
Sulfuric Acid (H₂SO₄)tert-Butyl acetate, TolueneRoom TemperatureStrong, non-volatile acid; can be used catalytically in some cases. researchgate.net
Methanesulfonic Acid (MeSO₃H)DCM, tert-Butyl acetateRoom TemperatureStrong organic acid; effective alternative to TFA. researchgate.net
Oxalyl Chloride / MethanolMethanolRoom TemperatureMild, rapid, and selective method tolerant of various functional groups. researchgate.net

Subsequent Functionalization Reactions at the Nitrogen Atom

Following the removal of the Boc group, the resulting secondary amine of the 6-azaspiro[3.4]octane core becomes a nucleophilic site for a wide array of functionalization reactions. This allows for the introduction of diverse substituents, making the scaffold a valuable building block in medicinal chemistry.

Common transformations include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a versatile method for introducing a variety of alkyl groups.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This is a robust method for installing carbonyl-containing moieties.

N-Arylation: The nitrogen can be coupled with aryl halides or triflates through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides, which are important functional groups in various bioactive molecules.

Reaction TypeTypical ReagentsFunctional Group Introduced
N-AlkylationAlkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃)Alkyl (R)
Reductive AminationAldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃)Substituted Alkyl (CHR'R'')
N-AcylationAcyl Chloride (RCOCl), Base (e.g., Et₃N)Acyl (COR)
N-ArylationAryl Halide (Ar-X), Palladium Catalyst, Ligand, BaseAryl (Ar)
N-SulfonylationSulfonyl Chloride (RSO₂Cl), Base (e.g., Pyridine)Sulfonyl (SO₂R)

Modifications of the Spirocyclic Ring System

Beyond functionalization at the nitrogen atom, the spirocyclic framework itself can potentially undergo chemical modification.

Direct functionalization of the C-H bonds on the carbocyclic portion of the 6-azaspiro[3.4]octane ring system is challenging. However, the introduction of activating groups, such as a carbonyl, can facilitate selective derivatization. For instance, in related oxo-6-azaspiro[3.4]octane systems, the carbons alpha to the carbonyl group are activated towards enolate formation. Subsequent reaction with electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), would allow for derivatization at these positions.

The strained four-membered azetidine (B1206935) ring within the 6-azaspiro[3.4]octane system presents the possibility of ring-opening or rearrangement reactions, particularly upon activation of the nitrogen atom. While specific studies on this exact scaffold are not widely reported, analogous systems provide insight into potential reactivity. For example, studies on 1-azaspiro[4.4]nonanes have shown that activation of a substituent on the ring can induce rearrangement to larger, ring-expanded structures like octahydrocyclopenta[c]azepines. Such transformations often proceed through intermediates like aziridinium (B1262131) ions, followed by migration of one of the spirocyclic carbon-carbon bonds. This suggests that under appropriate conditions, the 6-azaspiro[3.4]octane skeleton could potentially be rearranged to afford novel bicyclic amine structures.

The chemistry of this compound can be expanded by considering the reactivity of related analogues that contain a carbonyl group within the spirocyclic system, such as tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. The ketone functionality in such compounds is a versatile handle for a variety of transformations. youtube.com

Key reactions include:

Reduction: The carbonyl can be reduced to a hydroxyl group using hydride reagents like sodium borohydride, providing access to alcohol derivatives.

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form tertiary alcohols and introduce new carbon-carbon bonds.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond, allowing for the synthesis of alkene-substituted spirocycles.

Imination/Enamine Formation: Condensation with primary or secondary amines can yield the corresponding imines or enamines, which can serve as intermediates for further functionalization.

Mechanistic Studies of Key Reactions Involving the Compound

The mechanism of the primary transformation of this compound—acid-catalyzed Boc deprotection—is well-established. It proceeds via an E1-type elimination pathway from the protonated carbamate. acsgcipr.org The key intermediate is the tert-butyl cation, which is stabilized and can be trapped by nucleophiles or eliminate a proton to form isobutylene (B52900) gas. acsgcipr.org The irreversibility of the reaction is driven by the formation of gaseous byproducts (CO₂ and isobutylene). researchgate.net

Mechanistic investigations into potential rearrangement reactions of the azaspirocyclic core can be inferred from related systems. For example, platinum-catalyzed rearrangements of oxaspirohexanes have been shown to proceed through the oxidative addition of the catalyst into a strained C-C bond, forming a platinacyclobutane intermediate. figshare.com A similar metal-catalyzed pathway could potentially be envisioned for the 6-azaspiro[3.4]octane system. Alternatively, acid-catalyzed or electrophile-induced rearrangements would likely involve the formation of a strained azetidinium ion, which could trigger a Wagner-Meerwein type rearrangement to expand the four-membered ring. The specific pathway would depend on the nature of the activating group and the reaction conditions.

Role of Tert Butyl N 6 Azaspiro 3.4 Octan 8 Yl Carbamate in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The primary role of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate in organic synthesis is that of a chiral building block. The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that biological targets, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a drug and its target often requires a precise stereochemical match to ensure efficacy and reduce off-target effects. enamine.net

Chiral building blocks like this compound are designed to impart their specific three-dimensional structure to a larger, more complex target molecule. nih.govnih.gov The spirocyclic 6-azaspiro[3.4]octane core is conformationally restricted, meaning it does not have the flexibility of an open chain, thus providing a rigid and predictable scaffold. The fusion of the azetidine (B1206935) and cyclopentane (B165970) rings at a single quaternary carbon center creates defined stereocenters. This rigidity and defined stereochemistry are crucial for controlling the spatial orientation of substituents, which is a key aspect of rational drug design. researchgate.net Enantioselective synthetic routes have been developed for related azaspiro[3.4]octane systems, providing access to specific enantiomers for targeted applications in drug discovery programs. lookchem.com

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net this compound is an exemplary precursor for the synthesis of more complex nitrogenous heterocycles due to the two distinct nitrogen atoms within its structure.

The compound features two key functional handles:

A primary amine protected by a tert-butyloxycarbonyl (Boc) group.

A secondary amine as part of the azetidine ring.

The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be readily removed under mild acidic conditions. This orthogonality allows for selective deprotection and subsequent functionalization of the primary amine. For instance, after Boc removal, the resulting free amine can undergo a variety of transformations, including acylation, alkylation, reductive amination, or participation in cyclization reactions to form larger heterocyclic systems. mdpi.com

Simultaneously, the azetidine nitrogen can be functionalized, often through reactions like N-alkylation or N-arylation. Research on the related 2,6-diazaspiro[3.4]octane core demonstrates that this position can be modified with various substituents, including benzyl (B1604629) and methylsulfonyl groups, further expanding the molecular diversity that can be generated from this scaffold. mdpi.com For example, a synthetic sequence on a related scaffold involved hydrogenation to remove a benzyl group, followed by reductive alkylation to install a methyl group, showcasing the versatility of these nitrogen centers. mdpi.com

Scaffold for Chemical Space Exploration and Diversification

In modern drug discovery, there is a significant emphasis on moving beyond traditional "flat," aromatic-rich molecules and exploring three-dimensional (3D) chemical space. researchgate.net Molecules with greater sp3 character and defined 3D shapes are thought to offer advantages in terms of selectivity and physicochemical properties. The 6-azaspiro[3.4]octane core of the title compound is an ideal scaffold for this purpose. researchgate.netresearchgate.net

A scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. Due to its novelty and rigidity, the azaspiro[3.4]octane framework is an excellent candidate for exploring new areas of chemical space. researchgate.net By systematically modifying the functional groups attached to the nitrogen atoms, chemists can generate a diverse set of molecules with varying spatial arrangements and properties. This process, known as "periphery exploration," was successfully used with a 2,6-diazaspiro[3.4]octane core to identify a potent antitubercular agent from a relatively small library of compounds. mdpi.com The rigid spirocyclic core ensures that the peripheral modifications are projected into distinct vectors in 3D space, allowing for a more thorough and efficient exploration of the chemical and patent landscape. researchgate.net

Integration into Novel Synthetic Methodologies for Accessing 3D Chemical Space

The utility of a building block is determined by its ability to be easily and efficiently incorporated into synthetic routes. This compound is designed for seamless integration into modern synthetic methodologies. The presence of the Boc-protected amine provides a standard handle for common reactions such as amide bond formation and reductive amination, which are cornerstones of medicinal chemistry.

The development of robust, scalable, and step-economic routes to azaspiro[3.4]octane modules is a key area of research. lookchem.com These synthetic efforts aim to make novel 3D scaffolds readily available for drug discovery programs. Methodologies like [3+2] cycloadditions have been employed to construct the azaspiro[3.4]octane core itself, providing multi-gram quantities for further elaboration. researchgate.net Once synthesized, these modules can be incorporated into larger molecules, allowing chemists to "escape from flatland" and access novel molecular topologies with improved drug-like properties. researchgate.net

Contribution to Fragment-Based Libraries and Analog Synthesis

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. drugdiscoverychemistry.com FBDD relies on screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. The success of this approach is highly dependent on the quality and diversity of the fragment library. researchgate.net

Heterocyclic fragments are particularly valuable components of these libraries, and there is a growing need for fragments with 3D character. researchgate.net this compound serves as an excellent starting point for the generation of a series of 3D fragments. After deprotection or modification, the compact and rigid azaspiro[3.4]octane core can be incorporated into a fragment library. Its defined 3D structure provides unique vectors for growth. Once a fragment hit is identified, its structure is elaborated through analog synthesis to improve binding affinity and develop it into a lead compound. The systematic modification of the azaspiro[3.4]octane scaffold, as described in studies on related cores, is a direct application of this analog synthesis strategy. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Proof and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of "this compound" would be expected to show characteristic signals for the protons of the spirocyclic core and the tert-butyl protecting group. The tert-butyl group would present as a sharp singlet integrating to nine protons, typically in the upfield region (around 1.4 ppm). The protons of the 6-azaspiro[3.4]octane skeleton would appear as a series of multiplets in the aliphatic region. The proton attached to the nitrogen of the carbamate (B1207046) (NH) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. Key resonances would include those for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the various methylene (B1212753) and methine carbons of the spirocyclic framework. For instance, in related N-Boc protected amines, the carbonyl carbon of the Boc group typically resonates around 155-156 ppm, and the quaternary carbon of the tert-butyl group appears around 79-80 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
tert-butyl (CH₃)~1.4 (s, 9H)~28.4
tert-butyl (quaternary C)-~79.5
Carbamate (C=O)-~155.9
Carbamate (NH)Variable (br s, 1H)-
Spirocyclic CH attached to N~3.0-3.5 (m)~45-55
Spirocyclic CH₂~1.5-2.5 (m)~25-40
Spirocyclic quaternary C-~40-50

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would be used to trace the connectivity of the protons within the cyclobutane (B1203170) and pyrrolidine (B122466) rings of the spiro system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal for each proton resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For example, a correlation between the tert-butyl protons and the carbamate carbonyl carbon would confirm the Boc group's attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between protons on the cyclobutane and pyrrolidine rings can help to define their relative orientation.

The 6-azaspiro[3.4]octane core is a rigid bicyclic system, but the individual rings can still adopt different conformations. NMR data, particularly coupling constants and NOESY correlations, are vital for understanding the preferred three-dimensional structure in solution. sci-hub.st The analysis of proton-proton coupling constants (³JHH) can provide information about dihedral angles between adjacent protons, which in turn helps to define the ring puckering. For spirocyclic systems, the conformation can be complex, and computational modeling is often used in conjunction with NMR data to determine the most stable conformers. sci-hub.st

Mass Spectrometry (MS) for Reaction Monitoring and Mechanistic Insight

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

In a research context, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for monitoring the progress of chemical reactions. For example, during the synthesis of the target compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. mdpi.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide structural information and offer mechanistic insights. For carbamates, common fragmentation pathways include the loss of the tert-butyl group or isobutylene (B52900), as well as cleavage of the carbamate bond. Studying the fragmentation of reaction intermediates can also help to elucidate the reaction mechanism.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺227.1754
[M+Na]⁺249.1573
[M-C₄H₈+H]⁺ (loss of isobutylene)171.1128
[M-Boc+H]⁺127.1386

Note: M represents the molecular weight of the neutral compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Configuration Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For a chiral molecule like "this compound," the ECD spectrum would show characteristic Cotton effects that are directly related to its absolute configuration.

In many cases, the experimental ECD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the molecule in solution. nih.govmdpi.com ECD is a powerful tool, especially when suitable crystals for X-ray crystallography cannot be obtained.

Chromatographic Methods for Purification and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for the purification and analysis of "this compound." High-Performance Liquid Chromatography (HPLC) is a commonly used method for both purification (preparative HPLC) and purity assessment (analytical HPLC).

For chiral molecules, chiral HPLC is the gold standard for determining enantiomeric purity or enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. By comparing the retention times and peak areas of the enantiomers to those of a racemic standard, the ee of an enantiomerically enriched sample can be accurately determined. The development of a robust chiral HPLC method is a critical step in the synthesis of enantiomerically pure "this compound." chemrxiv.org

Interactive Data Table: Example of Chiral HPLC Method Parameters

ParameterValue/Condition
ColumnChiralpak IA, IB, or IC
Mobile PhaseHexane/Isopropanol or other suitable solvent mixture
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C

Note: These are typical starting conditions and would require optimization for the specific compound.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Minimization of the Spirocyclic Core

The 6-azaspiro[3.4]octane core of the title compound is a rigid, three-dimensional structure. Its unique architecture, featuring a cyclobutane (B1203170) and a cyclopentane (B165970) ring sharing a single carbon atom (the spiro center), gives rise to distinct, low-energy conformations. Conformational analysis is the first step in computationally characterizing the molecule, aiming to identify the most stable three-dimensional arrangements (conformers).

This process typically begins with a systematic or stochastic search of the potential energy surface. Methods like molecular mechanics (MM), often using force fields such as MMFF94 or AMBER, are employed to rapidly generate a large number of possible conformations. These initial structures are then subjected to energy minimization to locate the nearest local energy minimum.

Following an initial screening with molecular mechanics, a subset of the lowest energy conformers would be further optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to obtain more reliable energy rankings and geometric parameters.

Table 1: Representative Data from a Hypothetical Conformational Analysis

ConformerRelative Energy (kcal/mol) - MMFF94Relative Energy (kcal/mol) - DFT B3LYP/6-31G*Key Dihedral Angle (°)
10.000.00-175.2
21.250.9865.8
32.502.15-70.3

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate. By solving approximations of the Schrödinger equation, DFT can provide detailed information about electron distribution, orbital energies, and molecular properties.

A typical DFT study on this molecule would involve geometry optimization using a functional like B3LYP and a basis set such as 6-31G(d) or larger. nih.gov This provides the lowest energy structure and allows for the calculation of various electronic descriptors.

Key properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbamate (B1207046) group, indicating regions susceptible to electrophilic attack. The nitrogen of the pyrrolidine (B122466) ring would also exhibit some negative potential, while the N-H proton of the carbamate would be a region of positive potential (blue).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates the site of nucleophilicity (electron donation), while the LUMO indicates the site of electrophilicity (electron acceptance). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites. nih.gov

Table 2: Hypothetical DFT-Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 Debye

Molecular Dynamics Simulations for Conformational Space Exploration

While conformational analysis identifies stable, low-energy states, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space at a given temperature. researchgate.netnih.govnih.gov

An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal the flexibility of the spirocyclic core and the movement of the Boc-protected side chain. Key insights from MD simulations include:

Conformational Transitions: Observing the transitions between different low-energy conformations and the energy barriers separating them.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water or chloroform) influence the preferred conformations.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These parameters quantify the stability of the molecule's structure and the flexibility of specific regions over the simulation time. The spirocyclic core is expected to have a low RMSD, indicating rigidity, while the tert-butyl group might show higher RMSF values, reflecting greater motional freedom.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. For example, the deprotection of the Boc group is a common reaction.

Modeling such a reaction involves:

Locating Reactants and Products: The geometries of the starting material and the final product are fully optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to locate this saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the reactants and products.

These calculations can provide a detailed, step-by-step understanding of bond-breaking and bond-forming processes that are often difficult to observe experimentally. ibs.re.kr

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a good degree of accuracy. nih.govchemrxiv.org This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectrum can then be compared to experimental data to confirm the structure and assign specific signals to individual atoms. The accuracy of these predictions has improved significantly with the development of specialized functionals and basis sets. github.io

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. nih.gov These can be used to generate a theoretical IR spectrum. By comparing the calculated spectrum with the experimental one, specific absorption bands can be assigned to the vibrational modes of the molecule, such as the N-H stretch, C=O stretch of the carbamate, and various C-H bending and stretching modes.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (DFT)Experimental Value
¹H NMR (N-H proton, ppm)5.14.9
¹³C NMR (C=O carbon, ppm)156.2155.8
IR Frequency (C=O stretch, cm⁻¹)17051690

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes to the Core Structure

While methods for synthesizing azaspiro[3.4]octane derivatives exist, a significant area for future research lies in the development of more efficient, scalable, and stereoselective synthetic routes. Current strategies often involve multi-step sequences, which can be resource-intensive. rsc.org Future efforts will likely concentrate on several key areas to overcome these limitations.

One promising direction is the refinement of cycloaddition strategies. For instance, the [3+2] cycloaddition has been utilized for the synthesis of related 2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane systems, offering a convergent approach to the core. researchgate.net Further investigation into catalyst systems, substrate scope, and reaction conditions could lead to higher yields and improved stereocontrol for the 6-azaspiro[3.4]octane skeleton.

Another avenue is the exploration of strain-release driven spirocyclization. Methods using highly strained precursors, such as azabicyclo[1.1.0]butyl ketones, have been shown to be effective for creating azetidine-containing spirocycles. bris.ac.uk Adapting this concept to generate the 6-azaspiro[3.4]octane core could provide a rapid and modular entry point to the scaffold.

Furthermore, annulation strategies, which involve the sequential construction of the two rings, could be optimized. rsc.orgvulcanchem.com Research into novel ring-closing metathesis (RCM) reactions, palladium-catalyzed C-H activation/functionalization cascades, or innovative radical cyclizations could provide more step-economic pathways. rsc.orgrsc.org The goal is to reduce the number of synthetic steps and purification procedures, making these valuable building blocks more accessible for broader applications.

Synthetic StrategyPotential AdvantagesKey Research Focus
[3+2] Cycloaddition Convergent, potential for high stereocontrol.Development of new catalysts, expanding substrate scope.
Strain-Release Spirocyclization Rapid access to complex scaffolds, modularity.Design of novel strained precursors, control of reaction pathways.
Optimized Annulation Stepwise control over ring formation.C-H activation cascades, novel ring-closing metathesis catalysts.

Exploration of New Chemical Transformations and Reactivity Patterns

The 6-azaspiro[3.4]octane scaffold possesses multiple sites for chemical modification, yet its full reactive potential remains largely untapped. Future research will undoubtedly delve into understanding and exploiting the inherent reactivity of this system. A key area of interest is the selective functionalization of C-H bonds. Recent studies on related azaspirocycles have uncovered fundamental differences in reactivity and selectivity compared to their non-spirocyclic analogues in radical C-H functionalization reactions. nih.gov Applying these methodologies to tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate could enable the direct introduction of functional groups at various positions on the carbocyclic ring, bypassing lengthy protecting group and functional group interconversion steps.

Investigating the influence of the spirocenter on the reactivity of adjacent functional groups is another critical direction. The rigid, three-dimensional structure can impose unique steric and electronic effects, potentially leading to novel stereochemical outcomes in reactions conducted on substituents of the ring system. For example, the facial selectivity of additions to a carbonyl group on the cyclopentane (B165970) ring could be significantly influenced by the orientation of the azetidine (B1206935) ring.

Furthermore, the azetidine nitrogen offers a handle for diverse transformations. Beyond simple N-alkylation or N-acylation, exploring transition-metal-catalyzed cross-coupling reactions to form C-N bonds with aryl, heteroaryl, or vinyl partners could vastly expand the accessible chemical space. researchgate.net The development of methods for ring-opening or ring-expansion of the strained azetidine ring could also lead to the synthesis of entirely new and complex heterocyclic systems.

Applications in Emerging Areas of Synthetic Chemistry and Method Development

The distinct three-dimensional geometry of the 6-azaspiro[3.4]octane core makes it an ideal scaffold for the development of new chemical tools and methodologies. sigmaaldrich.com In fragment-based drug discovery, such rigid, sp3-rich structures are increasingly sought after to explore new areas of chemical space beyond traditional flat, aromatic compounds. researchgate.net Developing libraries of compounds based on the 6-azaspiro[3.4]octane scaffold can provide novel starting points for drug discovery programs. mdpi.com

Another emerging application is in the design of new ligands for asymmetric catalysis. By functionalizing the scaffold with appropriate coordinating groups, it may be possible to create novel chiral ligands where the spirocyclic core provides a well-defined steric environment to control the stereochemical outcome of catalytic transformations.

The scaffold can also serve as a platform for developing and validating new synthetic methods. Its rigid conformation provides a predictable framework to test the scope and limitations of new C-H functionalization, photoredox catalysis, or bio-orthogonal reactions. The well-defined spatial relationship between different parts of the molecule can help in understanding the subtle steric and electronic effects that govern the outcomes of these novel transformations.

Advanced Mechanistic Investigations of Spirocyclization Processes

A deeper understanding of the mechanisms underlying spirocyclization reactions is crucial for the rational design of more efficient and selective syntheses. Future research in this area will likely leverage a combination of computational and experimental techniques to elucidate the intricate details of these transformations.

For instance, palladium-catalyzed spirocyclization reactions that proceed via C-H bond activation have been investigated using Density Functional Theory (DFT). rsc.orgrsc.org These studies help to map out the potential energy surfaces of the catalytic cycle, identify the rate-determining steps, and explain observed regioselectivities. rsc.orgrsc.org Applying similar in-depth computational analysis to the various proposed routes for 6-azaspiro[3.4]octane synthesis could reveal key insights for reaction optimization.

Experimental mechanistic studies will also be vital. Techniques such as kinetic isotope effect (KIE) measurements can help to determine the nature of transition states, particularly in C-H activation steps. rsc.org In situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can identify key intermediates, providing direct evidence for proposed reaction pathways. nih.gov By studying the formation of side products and investigating the effects of catalyst, ligand, and solvent variations, a comprehensive picture of the reaction mechanism can be constructed, enabling a more knowledge-driven approach to synthetic route development.

Mechanistic AspectInvestigative ToolsPotential Outcome
Transition State Analysis Density Functional Theory (DFT), Kinetic Isotope Effect (KIE) studies.Rational catalyst and substrate design for improved selectivity.
Intermediate Identification In situ NMR/IR spectroscopy, trapping experiments.Validation of proposed reaction pathways.
Reaction Pathway Mapping Computational modeling, systematic variation of reaction parameters.Understanding and control of side reactions, yield optimization.

Design of Related Spirocyclic Scaffolds with Tunable Properties for Research

The 6-azaspiro[3.4]octane framework is part of a larger family of spirocyclic systems, and a significant future direction involves the design and synthesis of related scaffolds with systematically altered properties. nih.gov This "scaffold-hopping" approach allows for a fine-tuning of the geometric and physicochemical properties of the core structure to better suit specific applications.

Research will focus on creating analogues by:

Varying Ring Size: Synthesizing related scaffolds such as 6-azaspiro[3.5]nonanes or 5-azaspiro[2.4]heptanes to modulate the bond angles and spatial orientation of substituents.

Introducing Additional Heteroatoms: Replacing carbon atoms in the cyclopentane ring with oxygen, sulfur, or additional nitrogen atoms to create novel oxa-, thia-, and diaza-spirocycles. researchgate.netnih.gov This can significantly impact properties like solubility, hydrogen bonding capacity, and metabolic stability.

Controlling Stereochemistry: Developing enantioselective syntheses to access specific stereoisomers of the spirocyclic core. The introduction of additional stereocenters on the rings would allow for a more granular exploration of three-dimensional chemical space. nih.gov

By creating a toolkit of diverse spirocyclic building blocks with tunable properties, chemists can systematically investigate structure-activity and structure-property relationships in a more controlled manner. sigmaaldrich.com This will not only accelerate drug discovery but also advance the development of new materials and chemical probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling tert-butyl carbamate with a spirocyclic amine precursor. Key steps include:

  • Deprotonation of the carbamate using bases like sodium hydride or potassium carbonate .
  • Nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) in solvents such as DMF or THF at 60–80°C .
  • Purification via column chromatography or recrystallization .
    • Critical Parameters : Yield is sensitive to solvent polarity, reaction time, and stoichiometric ratios. For example, excess carbamate (1.2–1.5 equiv) improves spirocyclic ring formation .

Q. How can researchers characterize the structural integrity of This compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic geometry and carbamate substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C12_{12}H21_{21}N2_2O2_2, MW 237.31) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What are the key structural features distinguishing this compound from related spirocyclic carbamates?

  • Comparative Analysis :

  • The 6-azaspiro[3.4]octane core introduces conformational rigidity, unlike non-spirocyclic analogs .
  • The tert-butyl carbamate group enhances steric protection of the amine, reducing unintended side reactions during derivatization .
  • Unlike tert-butyl N-(7-fluoro-1-methyl-indazol-6-yl)carbamate, this compound lacks aromaticity, influencing its solubility and reactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., GPCRs or kinases) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Case Study : Derivatives with electron-withdrawing substituents on the spirocyclic ring showed enhanced binding to serotonin receptors in silico .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Approach :

  • Accelerated Stability Testing : Expose the compound to buffered solutions (pH 1–13) at 40°C for 14 days, monitoring degradation via HPLC .
  • Mechanistic Studies : Use LC-MS to identify degradation products (e.g., tert-butyl alcohol or spirocyclic amines) .
    • Key Finding : Stability decreases below pH 3 due to carbamate cleavage, necessitating neutral storage conditions .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Troubleshooting Protocol :

Scale-Up Adjustments : Replace DMF with THF to reduce viscosity and improve mixing .

Catalyst Screening : Test palladium or nickel catalysts for coupling steps .

In Situ Monitoring : Use FTIR to track carbamate consumption and optimize reaction termination .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
Reactant of Route 2
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.